molecular formula C7H13N3O B13165256 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine

1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13165256
M. Wt: 155.20 g/mol
InChI Key: VIEHXRGMLIHRCQ-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethoxymethyl group attached to the nitrogen at position 1 and a methyl group at position 4. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group. This difference can affect the compound’s solubility and reactivity.

    1-(Ethoxymethyl)-4-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group at position 4 instead of a methyl group. This modification can influence the compound’s biological activity and binding properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by its unique structure, which includes an ethoxymethyl group and a methyl group on the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 155.20 g/mol. The presence of the amine functional group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions, acylation, and alkylation.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study focusing on related pyrazolines demonstrated their ability to inhibit the activity of the Early Growth Response (EGR)-1 DNA-binding domain, which is crucial in mediating inflammatory responses. Compounds similar to this compound showed promising results in reducing the expression of pro-inflammatory cytokines in vitro .

2. Antimicrobial Properties

Pyrazole compounds have been reported to possess antimicrobial activities. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting specific oncogenic pathways. Molecular docking studies have been employed to predict its binding affinity to cancer-related targets .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring or the ethoxy group can significantly influence biological activity.

Compound NameStructure FeaturesBiological Activity
This compoundEthoxymethyl and methyl groups on pyrazoleAnti-inflammatory, Antimicrobial, Anticancer
4-MethylpyrazoleMethyl group onlyAntimicrobial
Ethyl 4-(1H-pyrazol-4-yl)butanoatePyrazole with ester groupAnti-inflammatory

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Case Study 1 : A study demonstrated that a related pyrazoline inhibited EGR-1 activity in HaCaT cells, leading to reduced expression of inflammatory genes such as IL-6 and IL-31 .
  • Case Study 2 : In another investigation, compounds structurally related to this compound were tested for their antimicrobial efficacy against Staphylococcus aureus and E. coli, showing significant inhibition at low concentrations .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(ethoxymethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-3-11-5-10-4-6(2)7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9)

InChI Key

VIEHXRGMLIHRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=N1)N)C

Origin of Product

United States

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